Cas no 1694019-06-1 (4-Pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl-)

4-Pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl- Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl-
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- Inchi: 1S/C10H14N2O3/c1-3-15-5-4-8-11-6-7(2)9(12-8)10(13)14/h6H,3-5H2,1-2H3,(H,13,14)
- InChI Key: SMDJMESPFUSRBX-UHFFFAOYSA-N
- SMILES: C1(CCOCC)=NC=C(C)C(C(O)=O)=N1
4-Pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-685956-5.0g |
2-(2-ethoxyethyl)-5-methylpyrimidine-4-carboxylic acid |
1694019-06-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-685956-0.05g |
2-(2-ethoxyethyl)-5-methylpyrimidine-4-carboxylic acid |
1694019-06-1 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-685956-2.5g |
2-(2-ethoxyethyl)-5-methylpyrimidine-4-carboxylic acid |
1694019-06-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-685956-1.0g |
2-(2-ethoxyethyl)-5-methylpyrimidine-4-carboxylic acid |
1694019-06-1 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-685956-0.1g |
2-(2-ethoxyethyl)-5-methylpyrimidine-4-carboxylic acid |
1694019-06-1 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
Enamine | EN300-685956-0.5g |
2-(2-ethoxyethyl)-5-methylpyrimidine-4-carboxylic acid |
1694019-06-1 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-685956-10.0g |
2-(2-ethoxyethyl)-5-methylpyrimidine-4-carboxylic acid |
1694019-06-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Enamine | EN300-685956-0.25g |
2-(2-ethoxyethyl)-5-methylpyrimidine-4-carboxylic acid |
1694019-06-1 | 95.0% | 0.25g |
$774.0 | 2025-03-12 |
4-Pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl- Related Literature
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1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
Additional information on 4-Pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl-
4-Pyrimidinecarboxylic Acid, 2-(2-Ethoxyethyl)-5-Methyl: A Comprehensive Overview
4-Pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl is a compound with the CAS number 1694019-06-1. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential applications in various fields, including pharmaceuticals and materials science. The structure of this compound features a pyrimidine ring system with a carboxylic acid group at position 4 and a methyl group at position 5. Additionally, the substituent at position 2 is a 2-ethoxyethyl group, which introduces an ether functionality into the molecule. This combination of functional groups makes 4-pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl a unique compound with interesting chemical and biological properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of pyrimidine derivatives, including 4-pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl. Researchers have explored various methodologies to construct the pyrimidine ring system, such as condensation reactions and cyclization processes. The introduction of the ethoxyethyl group at position 2 has been achieved through nucleophilic substitution or alkylation reactions, depending on the specific synthetic pathway employed. These methods not only ensure high yields but also allow for precise control over the substitution pattern on the pyrimidine ring.
The biological activity of 4-pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl has been a focal point of recent studies. Pyrimidine derivatives are known for their ability to modulate various cellular processes, making them promising candidates for drug development. For instance, this compound has shown potential as an anti-tumor agent by targeting specific signaling pathways involved in cancer cell proliferation and survival. Additionally, its ability to inhibit certain enzymes associated with neurodegenerative diseases has been reported in recent research articles.
One of the most intriguing aspects of 4-pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl is its role in drug design. The presence of a carboxylic acid group at position 4 provides an opportunity for further functionalization, such as forming amides or esters with other bioactive molecules. This versatility allows chemists to tailor the compound's pharmacokinetic properties, enhancing its bioavailability and efficacy in vivo.
Moreover, the ethoxyethyl substituent at position 2 introduces a degree of hydrophilicity into the molecule, which can influence its solubility and partition coefficient. These physicochemical properties are critical when evaluating a compound's suitability for use in pharmaceutical formulations or as a building block in combinatorial chemistry libraries.
Recent studies have also highlighted the potential of 4-pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl as an anti-viral agent. Its ability to inhibit viral replication by targeting specific proteins or enzymes has been demonstrated in preclinical models. This finding underscores the importance of continued research into pyrimidine derivatives as a source of novel therapeutic agents.
In conclusion, 4-pyrimidinecarboxylic acid, 2-(2-ethoxyethyl)-5-methyl is a versatile compound with significant potential in various areas of chemical research and drug development. Its unique structure and functional groups make it an attractive target for further investigation. As new synthetic methods and biological assays continue to emerge, this compound is poised to play an increasingly important role in advancing our understanding of pyrimidine-based therapeutics.
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